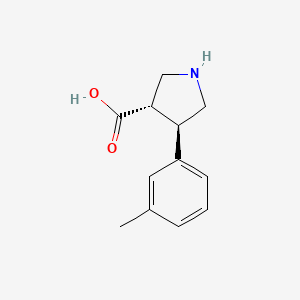

(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

“(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid” is likely a type of organic compound known as an amino acid. Amino acids are the building blocks of proteins and play a crucial role in biological systems .

Synthesis Analysis

The synthesis of similar compounds often involves strategies like ring-closing metathesis and lipase-mediated kinetic resolution . A study on a related compound, (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid, employed a second-deprotonation strategy for selectivity .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like protein crystallography and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex. For example, a study found that a related compound was converted to an irreversible tight-binding adduct in the active site of an enzyme .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various computational methods. For example, a related compound, (3S,4R)-3,4,5-trihydroxypentanoic Acid, has a molecular weight of 150.13 g/mol, and its structure includes four hydrogen bond donors and five hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Molecules

The chiral nature of (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid makes it a valuable building block in the synthesis of bioactive molecules. It can be used to introduce chirality into pharmacologically active compounds, which is crucial for their activity. This compound can serve as a precursor in the synthesis of various alkaloids and pharmaceuticals that exhibit anti-inflammatory, analgesic, cardiotonic, and anticancer properties .

Asymmetric Catalysis

In asymmetric catalysis, (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid can be employed as a chiral ligand or auxiliary. It can induce chirality in substrates that are otherwise achiral, leading to the production of enantiomerically enriched products. This is particularly important in the creation of drugs where the chirality of the drug molecule can affect its therapeutic efficacy and safety .

Chemical Biology

This compound can be used in chemical biology studies to probe the function of biological macromolecules. By incorporating it into peptides or mimetics, researchers can study protein-protein interactions, enzyme inhibition, and receptor binding. The insights gained can lead to the development of new therapeutic agents .

Material Science

In material science, (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid can contribute to the development of novel materials with specific optical properties. Its chiral properties can be utilized in the synthesis of polymers or small molecules that exhibit unique characteristics such as circular dichroism, which is useful in advanced optical devices .

Agrochemical Research

The compound’s structural complexity allows it to be used in the synthesis of agrochemicals. It can be a precursor for the development of new pesticides or herbicides. The chirality of the compound can be leveraged to create more selective and environmentally friendly agrochemicals .

Environmental Chemistry

In environmental chemistry, (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid can be used to study chiral pollutants. It can serve as a standard or reference compound in the analysis of chiral environmental contaminants, helping to understand their behavior, degradation, and impact on ecosystems .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3S,4R)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNDGSKOCKZZPN-WDEREUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CNCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H]2CNC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376084 | |

| Record name | (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid | |

CAS RN |

1049727-99-2 | |

| Record name | (3S,4R)-4-m-Tolylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dioxolo[4,5-F]benzothiazol-6-amine](/img/structure/B1332806.png)

![2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid](/img/structure/B1332828.png)

![4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1332834.png)